molecular formula C11H9Cl2NO3 B1280871 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 10006-67-4

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B1280871
CAS RN: 10006-67-4
M. Wt: 274.1 g/mol
InChI Key: UZCXVOTUVYLHJI-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The presence of the dichlorophenyl group suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,4-dichlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Potential Nootropic Agents

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been investigated for its potential as a nootropic agent. In a study, various derivatives of 2-oxopyrrolidine were synthesized and tested for nootropic activity. These compounds, including those with modifications similar to 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, showed promise in enhancing cognitive functions (Valenta et al., 1994).

Antioxidant Activity

Research into the antioxidant properties of derivatives of 5-oxopyrrolidine-3-carboxylic acid, a closely related compound, has been conducted. These derivatives, which share structural similarities with 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, were found to exhibit significant antioxidant activity, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthesis of Bicyclic Systems

The compound has been used in the synthesis of novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These compounds, synthesized through a one-pot condensation process, have potential applications in various biological activities (Kharchenko et al., 2008).

Antibacterial Activity

Some derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is structurally similar to 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, have been synthesized and tested for their antibacterial activity. These studies have revealed compounds with significant antibacterial properties, indicating potential applications in the development of new antibacterial agents (Žirgulevičiūtė et al., 2015).

Molecular Complexation

Research has also explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, akin to the carboxylic acid group in 1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. These studies provide insights into the interactions at a molecular level, which could be relevant for understanding the binding and activity of similar compounds (Zimmerman et al., 1991).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCXVOTUVYLHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479297
Record name 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

CAS RN

10006-67-4
Record name 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
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1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com

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